5-amino-1-(3-methoxypropyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one
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Overview
Description
5-amino-1-(3-methoxypropyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one is a synthetic organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-methoxypropyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted acyl chloride and an amine.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction with a thioamide and a haloketone.
Functional Group Modifications: The methoxypropyl and amino groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolone ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of new materials with specific properties.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule. It could be screened for activity against various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. It might be tested for activity against diseases such as cancer, infections, or neurological disorders.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(3-methoxypropyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(3-methoxypropyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one: This compound itself.
Other Pyrrolones: Compounds with similar pyrrolone cores but different substituents.
Thiazole Derivatives: Compounds with thiazole rings and varying functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
5-amino-1-(3-methoxypropyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-8-7-18-12(14-8)10-9(16)6-15(11(10)13)4-3-5-17-2/h7H,3-6,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADFGAVKCBEHRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=C(N(CC2=O)CCCOC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)C2=C(N(CC2=O)CCCOC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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